molecular formula C13H7F2NO B6373580 5-(5-Cyano-2-fluorophenyl)-2-fluorophenol CAS No. 1262001-21-7

5-(5-Cyano-2-fluorophenyl)-2-fluorophenol

Cat. No.: B6373580
CAS No.: 1262001-21-7
M. Wt: 231.20 g/mol
InChI Key: FIGFCOORGMCWIK-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of cyano and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a fluorine atom.

    Cyanation: Introduction of the cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyano-2-fluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-fluorophenylboronic acid
  • 5-Cyano-2-fluorophenylmethanol
  • 5-Cyano-2-fluorophenylamine

Uniqueness

5-(5-Cyano-2-fluorophenyl)-2-fluorophenol is unique due to the presence of both cyano and fluorine substituents on the phenyl ring, which imparts distinct chemical properties. These properties include increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-3-1-8(7-16)5-10(11)9-2-4-12(15)13(17)6-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGFCOORGMCWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684245
Record name 4',6-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-21-7
Record name 4',6-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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